molecular formula C6H7NO2 B8398467 5-Methyl-4-oxotetrahydrofuran-3-carbonitrile

5-Methyl-4-oxotetrahydrofuran-3-carbonitrile

Cat. No.: B8398467
M. Wt: 125.13 g/mol
InChI Key: SEAAOAISRPJHTA-UHFFFAOYSA-N
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Description

5-Methyl-4-oxotetrahydrofuran-3-carbonitrile is an organic compound with the molecular formula C6H7NO2 It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom The compound is characterized by the presence of a cyano group (-CN) and a ketone group (-C=O) on the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxotetrahydrofuran-3-carbonitrile typically involves the following steps:

    Alkylation: The starting material, 2-methyltetrahydrofuran, undergoes alkylation to introduce the cyano group.

    Reduction: The intermediate product is then reduced to form the desired compound.

    Cyano Hydrolysis: This step involves the hydrolysis of the cyano group to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxotetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-4-oxotetrahydrofuran-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and ketone groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxotetrahydrofuran-3-carbonitrile involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran-3-one: Lacks the cyano group, making it less reactive in certain types of reactions.

    4-Cyano-2-methylfuran: Similar structure but lacks the tetrahydrofuran ring, affecting its chemical properties.

Uniqueness

5-Methyl-4-oxotetrahydrofuran-3-carbonitrile is unique due to the presence of both cyano and ketone groups on the tetrahydrofuran ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

5-methyl-4-oxooxolane-3-carbonitrile

InChI

InChI=1S/C6H7NO2/c1-4-6(8)5(2-7)3-9-4/h4-5H,3H2,1H3

InChI Key

SEAAOAISRPJHTA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(CO1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.7 g (0.2 mol) of sodium hydride are suspended in 100 ml of tetrahydrofuran and the suspension is stirred at room temperature for 90 minutes with 23.6 g (0.2 mol) of ethyl lactate. 9.5 g (0.18 mol) of acrylonitrile are then added dropwise at 60° C. and the mixture is refluxed for 90 minutes. The mixture is poured into 200 ml of water and washed twice with 100 ml of ether each time. The aqueous phase is adjusted to pH 1 with 2-N hydrochloric acid and extracted three times with 150 ml of ether each time. The dried and concentrated ether phases give 20.1 g (89%) of 4-cyano-2-methyltetrahydrofuran-3-one of boiling point 116°-118° C./14 mmHg; IR: 2250 (CN), 1780 (C=O); NMR (CDCl3): 1.37 ppm doublet (CH3); 3.4-4.9 ppm multiplet.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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